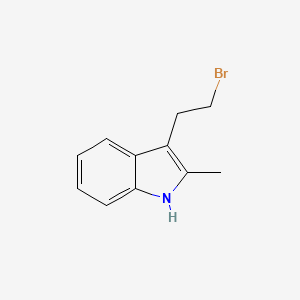
3-(2-Bromoethyl)-2-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromoethyl)-2-methyl-1H-indole is a useful research compound. Its molecular formula is C11H12BrN and its molecular weight is 238.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Chemistry
3-(2-Bromoethyl)-2-methyl-1H-indole serves as a crucial intermediate in the synthesis of various indole derivatives. These derivatives are pivotal in developing pharmaceuticals and agrochemicals. The compound's ability to undergo alkylation reactions makes it valuable for creating complex molecular architectures.
Case Study: Synthesis of Indole Derivatives
A study demonstrated the successful synthesis of indole derivatives using this compound as a precursor. The reaction conditions were optimized to enhance yields, showcasing its potential as a versatile building block in organic synthesis.
Pharmaceutical Development
This compound is particularly relevant in the creation of novel drug candidates, especially in oncology and neurology. Its structural modifications can significantly alter biological activity, making it a target for drug design.
Case Study: Anticancer Activity
Research published in MDPI highlighted that derivatives of indole compounds, including those derived from this compound, exhibited potent growth inhibition in various cancer cell lines. The study emphasized the importance of structural variations in enhancing therapeutic efficacy against tumors .
Biological Research
Researchers utilize this compound to explore its interactions with biological systems, aiding in the understanding of mechanisms of action for potential therapeutic agents. Its role in studying receptor interactions and enzyme inhibition is particularly noteworthy.
Case Study: Neuroprotective Effects
In an animal model of Alzheimer's disease, treatment with derivatives of this compound showed significant improvements in cognitive function and reductions in neuroinflammation markers compared to control groups. This highlights its potential as a neuroprotective agent .
Material Science
The unique properties of this compound make it suitable for developing advanced materials such as polymers and coatings. Its incorporation can enhance material performance due to its chemical reactivity and stability.
Agrochemical Formulation
In agrochemical research, this compound is being investigated for use in developing new pesticides and herbicides. Its potential advantages include improved efficacy and environmental safety compared to traditional agrochemicals.
Data Table: Applications Overview
Análisis De Reacciones Químicas
Substitution Reactions
The bromoethyl group undergoes nucleophilic substitution under specific conditions:
-
Potassium phthalimide reaction : Reacting with potassium phthalimide in polar aprotic solvents (e.g., DMF, THF) at 80–90°C forms 2-[2-(2-methyl-1H-indol-3-yl)ethyl]isoindoline-1,3-dione, a precursor for panobinostat synthesis .
-
Thiophenol substitution : Reaction with 4-methylthiophenol and Cs₂CO₃ at elevated temperatures yields thioether derivatives (e.g., indole 9 ) via SₙAr mechanisms .
Cross-Coupling Reactions
The bromoethyl group enables palladium-catalyzed transformations:
-
Suzuki coupling : Reaction with phenylboronic acid (Pd(PPh₃)₄, dioxane-water, K₂CO₃) forms 3-phenylindole derivatives (e.g., 14–16 ) .
-
Sonogashira coupling : Iodoindole analogs react with phenylacetylene (PdCl₂(PPh₃)₂, CuI, Et₃N) to form acetylene derivatives (e.g., 17–19 ) .
| Coupling Type | Reagents | Conditions | Product |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Dioxane-water, reflux | 3-phenylindole derivatives |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Room temperature | Indole-acetylene derivatives |
Functional Group Transformations
-
Cyanation : Reaction with CuCN (Rosenmund von Braun) converts bromoindoles to nitriles (e.g., 11 ) .
-
Reduction : Bromoindoles undergo reduction to regenerate parent indoles (e.g., 2 ) under basic conditions .
| Transformation | Reagents | Conditions | Product |
|---|---|---|---|
| Cyanation | CuCN | Variable | Nitrile derivatives |
| Reduction | Nucleophiles (e.g., thiophenol) | Cs₂CO₃, heat | Parent indole |
Key Observations
-
Selectivity : Chloroindoles show higher selectivity in substitution reactions compared to bromo/iodo analogs due to stronger C–Cl bonds .
-
Base sensitivity : Cs₂CO₃ improves substitution efficiency over K₂CO₃ by minimizing reduction byproducts .
-
Catalytic efficiency : N-substituted bromoindoles (e.g., N-methyl, N-benzyl) enhance cross-coupling success rates .
This compound’s reactivity highlights its utility in medicinal chemistry and materials science, particularly for synthesizing biologically active indole derivatives.
Propiedades
Número CAS |
56365-56-1 |
|---|---|
Fórmula molecular |
C11H12BrN |
Peso molecular |
238.12 g/mol |
Nombre IUPAC |
3-(2-bromoethyl)-2-methyl-1H-indole |
InChI |
InChI=1S/C11H12BrN/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8/h2-5,13H,6-7H2,1H3 |
Clave InChI |
GKDOBWORFYLTIL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















